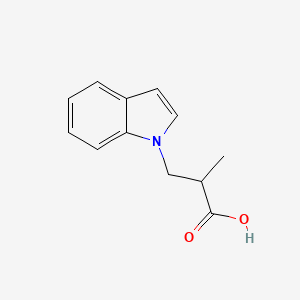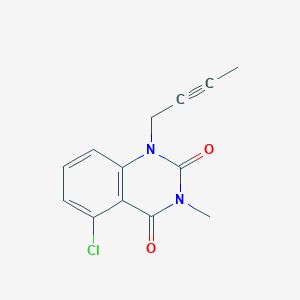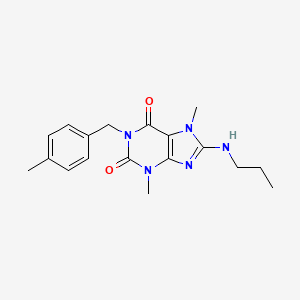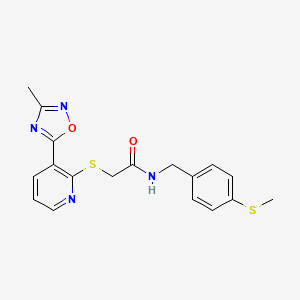
2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone, commonly known as HMDP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play crucial roles in cellular signaling pathways. HMDP has shown promising results in various studies, and its potential applications in medicine and biotechnology have been extensively investigated.
作用机制
HMDP acts as a competitive inhibitor of 2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone by binding to the active site of the enzyme. This compound are involved in the dephosphorylation of tyrosine residues in proteins, which plays a crucial role in cellular signaling pathways. By inhibiting this compound, HMDP can modulate the activity of various signaling pathways, leading to a wide range of physiological effects.
Biochemical and Physiological Effects:
HMDP has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. HMDP has also been shown to modulate immune response by regulating the activity of T cells and cytokines. Moreover, HMDP has been shown to improve insulin sensitivity and glucose uptake in adipocytes, suggesting its potential applications in the treatment of diabetes.
实验室实验的优点和局限性
HMDP has several advantages as a tool for scientific research. It is a potent and selective inhibitor of 2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone, which makes it a valuable tool for studying the role of this compound in various physiological processes. Moreover, HMDP has been shown to have low toxicity and high stability, making it suitable for in vitro and in vivo experiments. However, HMDP has several limitations, including its high cost and the need for careful control of reaction conditions during synthesis.
未来方向
There are several future directions for the research on HMDP. One potential application is in the development of novel cancer therapies. HMDP has shown promising results in preclinical studies, and further research is needed to investigate its potential as a cancer treatment. Moreover, HMDP has been investigated for its potential applications in the treatment of autoimmune diseases, and further studies are needed to determine its efficacy and safety in clinical trials. Furthermore, HMDP has been used as a tool to study the role of 2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone in various physiological processes, and further research is needed to elucidate the mechanisms underlying its effects.
合成方法
HMDP can be synthesized through a multistep process involving the reaction of morpholine, benzaldehyde, and acetone. The synthesis of HMDP requires careful control of reaction conditions, including temperature, pH, and reaction time. The purity and yield of HMDP can be improved through several purification techniques, such as recrystallization and column chromatography.
科学研究应用
HMDP has been extensively used in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the growth and proliferation of cancer cells by targeting 2-Hydroxy-3-morpholino-1,3-diphenyl-1-propanone, which are overexpressed in many types of cancer. HMDP has also been investigated for its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Moreover, HMDP has been used as a tool to study the role of this compound in various physiological processes, such as insulin signaling and immune response.
属性
IUPAC Name |
2-hydroxy-3-morpholin-4-yl-1,3-diphenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-18(16-9-5-2-6-10-16)19(22)17(15-7-3-1-4-8-15)20-11-13-23-14-12-20/h1-10,17,19,22H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSMGELJGPPCGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)C(C(=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666001 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2854665.png)

![(3Z)-3-[ethylamino(hydroxy)methylidene]-1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-one](/img/structure/B2854667.png)


![N-[1-(1-Methylcyclopropyl)cyclopropyl]prop-2-enamide](/img/structure/B2854673.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2854675.png)

![3-(2-Azabicyclo[3.2.0]heptan-1-yl)-N-tert-butylpiperidine-1-carboxamide](/img/structure/B2854678.png)
![1-{4-[methyl(phenyl)amino]-5-nitro-6-[(E)-2-phenylethenyl]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B2854679.png)
![4-[(3,4-Difluorophenyl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2854681.png)
![6-(Tributylstannyl)imidazo[1,2-a]pyridine](/img/structure/B2854683.png)